3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-
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Overview
Description
3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- is a complex organic compound known for its unique structure and diverse applications. This compound features a pyridine ring substituted with a carbonitrile group, multiple azo linkages, and various amino and methoxypropyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- typically involves multiple steps, starting with the preparation of the pyridinecarbonitrile core. The introduction of the azo groups is achieved through diazotization reactions, where aromatic amines are converted into diazonium salts and subsequently coupled with other aromatic compounds. The amino and methoxypropyl groups are introduced through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyridinecarbonitrile compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The pyridinecarbonitrile core can also participate in various binding interactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinecarbonitrile: A simpler analog with a single chloro and carbonitrile substitution.
3-Cyanopyridine: A basic pyridinecarbonitrile without additional substituents.
Nicotinic acid nitrile: Another pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl- stands out due to its complex structure, featuring multiple azo linkages and diverse functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
CAS No. |
85392-21-8 |
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Molecular Formula |
C27H31ClN8O2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
5-[(2-chloro-4-phenyldiazenylphenyl)diazenyl]-2,6-bis(3-methoxypropylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H31ClN8O2/c1-19-22(18-29)26(30-13-7-15-37-2)32-27(31-14-8-16-38-3)25(19)36-35-24-12-11-21(17-23(24)28)34-33-20-9-5-4-6-10-20/h4-6,9-12,17H,7-8,13-16H2,1-3H3,(H2,30,31,32) |
InChI Key |
XBRHSBAEGUSQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)NCCCOC)NCCCOC)C#N |
Origin of Product |
United States |
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